Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound that belongs to the dihydropyridine class, which is characterized by a six-membered ring containing nitrogen and multiple substituents. This compound is structurally related to nifedipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The presence of the nitrophenyl group in its structure imparts unique chemical and pharmacological properties, differentiating it from other dihydropyridine derivatives .
The compound can be synthesized through various methods, primarily involving the Hantzsch dihydropyridine synthesis. This method is notable for its efficiency in producing dihydropyridine derivatives from readily available starting materials. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is classified under organic compounds with potential applications in medicinal chemistry due to its structural similarity to existing pharmaceuticals .
The synthesis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically follows the Hantzsch reaction. This involves the condensation of an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (like ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions.
General Reaction Scheme:
The reaction typically yields a significant amount of product with high purity after crystallization from ethanol .
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a complex molecular structure characterized by:
The molecule features a dihydropyridine ring with two ethyl ester groups and a nitrophenyl substituent at the fourth position. The spatial arrangement of these groups contributes to its chemical reactivity and biological activity .
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo several chemical transformations:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate primarily relates to its potential pharmacological effects similar to other dihydropyridines. These compounds act as calcium channel blockers by inhibiting calcium ion influx into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to vasodilation and decreased heart contractility, ultimately reducing blood pressure and alleviating angina symptoms.
Experimental data suggests that the nitrophenyl group may enhance binding affinity to calcium channels compared to other substituents .
Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic peaks corresponding to the various hydrogen environments within the molecule:
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has potential applications in scientific research as a model compound for studying calcium channel blockers and their effects on cardiovascular health. Its unique structure also makes it a candidate for further modifications aimed at enhancing pharmacological properties or developing new therapeutic agents targeting cardiovascular diseases .
The 1,4-dihydropyridine (1,4-DHP) ring system represents a privileged scaffold in medicinal chemistry due to its electron-rich dihydropyridine core, which facilitates redox interactions with biological targets. This heterocyclic structure features a boat-conformed six-membered ring with nitrogen at position 1,4 and conjugated double bonds that enable π-stacking interactions. The scaffold's pharmacological versatility is demonstrated by its presence in calcium channel blockers like nifedipine, where the 1,4-DHP ring acts as a pharmacophore for voltage-gated L-type calcium channel modulation [1]. Beyond cardiovascular applications, this core structure exhibits diverse bioactivities, including antioxidant, antidiabetic, and neuroprotective effects, attributable to its ability to mimic NADH cofactors and modulate enzymatic functions. The non-planar conformation allows for distinct binding modes with biological targets, while substituent positions (C2-C6, C3-C5, and C4) provide synthetic handles for activity optimization [3].
Substituents at the C4 position critically determine the pharmacological profile of 1,4-DHPs. Introduction of a 3-nitrophenyl group creates a strong electron-withdrawing moiety that significantly alters the electronic distribution across the dihydropyridine ring. This modification enhances dipole moments and molecular polarity, improving target binding specificity through electrostatic interactions. Simultaneously, the diethyl ester groups at C3 and C5 positions contribute to:
The synergistic effect of these substituents is evidenced in structure-activity relationship (SAR) studies, where 3-nitrophenyl derivatives exhibit enhanced bioactivity over phenyl or alkyl-substituted analogs. For instance, the meta-nitro group’s electron-withdrawing nature increases the compound’s oxidative susceptibility, a property exploitable in prodrug designs [2] [6].
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 21829-28-7) emerged as a critical synthetic intermediate during the structural optimization of dihydropyridine-based pharmaceuticals. Early research identified its utility as the core structure in nitrendipine analogs, where the 3-nitrophenyl moiety conferred superior vasodilatory activity compared to ortho- or para-substituted isomers. Its commercial availability facilitated rapid derivatization studies, establishing it as a versatile precursor for:
The compound’s significance is underscored by its inclusion in pharmacopeial impurity standards (e.g., Nitrendipine Impurity C), highlighting its role in quality control of dihydropyridine therapeutics [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7